molecular formula C16H18N4O2 B10977353 N,N'-di(pyridin-3-yl)hexanediamide

N,N'-di(pyridin-3-yl)hexanediamide

Cat. No.: B10977353
M. Wt: 298.34 g/mol
InChI Key: FNGKHMTXYUVMPO-UHFFFAOYSA-N
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Description

N,N’-di(pyridin-3-yl)hexanediamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two pyridine rings attached to a hexanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-di(pyridin-3-yl)hexanediamide typically involves the reaction of pyridine derivatives with hexanediamide under specific conditions. One common method involves the use of pyridine-3-carboxylic acid, which is reacted with hexanediamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product .

Industrial Production Methods

Industrial production of N,N’-di(pyridin-3-yl)hexanediamide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N,N’-di(pyridin-3-yl)hexanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine rings can participate in substitution reactions, where functional groups on the pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N,N’-di(pyridin-3-yl)hexanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-di(pyridin-3-yl)hexanediamide involves its interaction with molecular targets such as enzymes or receptors. The pyridine rings can form coordination bonds with metal ions, while the hexanediamide backbone provides structural stability. This allows the compound to act as a versatile ligand in various biochemical and chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-di(pyridin-2-yl)hexanediamide
  • N,N’-di(pyridin-4-yl)hexanediamide
  • N,N’-di(pyridin-3-yl)adipoamide

Uniqueness

N,N’-di(pyridin-3-yl)hexanediamide is unique due to the specific positioning of the pyridine rings on the hexanediamide backbone. This positioning can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

N,N'-dipyridin-3-ylhexanediamide

InChI

InChI=1S/C16H18N4O2/c21-15(19-13-5-3-9-17-11-13)7-1-2-8-16(22)20-14-6-4-10-18-12-14/h3-6,9-12H,1-2,7-8H2,(H,19,21)(H,20,22)

InChI Key

FNGKHMTXYUVMPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CCCCC(=O)NC2=CN=CC=C2

Origin of Product

United States

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